molecular formula C23H38N4O B5651615 N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxamide

N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxamide

Cat. No. B5651615
M. Wt: 386.6 g/mol
InChI Key: YWYKKISNHBEOIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of complex piperidine and pyrrole derivatives often involves multiple steps and yields a variety of products. For instance, Wang et al. (2018) synthesized N-(3-(4-methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide with a chemical yield of 13-14% in 8-9 steps, indicating the complexity of such syntheses (Wang et al., 2018).

Molecular Structure Analysis

  • The analysis of molecular structures of piperidine and pyrrole derivatives includes examining their conformations and interactions. For instance, Shim et al. (2002) performed a conformational analysis of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide using the AM1 molecular orbital method, identifying distinct conformations (Shim et al., 2002).

Chemical Reactions and Properties

  • Piperidine and pyrrole derivatives exhibit various chemical reactions and properties. For example, Yamamoto et al. (2016) described the synthesis of 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, highlighting the compound's potent inhibitory activity and favorable pharmacokinetics profile (Yamamoto et al., 2016).

Physical Properties Analysis

  • The physical properties of these compounds can be deduced from their molecular structure and synthesis processes. However, specific details on the physical properties of the exact compound you mentioned are not available in the literature.

Chemical Properties Analysis

  • The chemical properties of piperidine and pyrrole derivatives vary significantly based on their structure and substituents. For example, the study by Vega Hissi et al. (2021) on a derivative of N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide provides insights into its inhibitory mechanism and molecular interactions (Vega Hissi et al., 2021).

properties

IUPAC Name

N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N4O/c28-23(21-10-11-24-17-21)27(16-15-25-12-4-1-5-13-25)19-20-7-6-14-26(18-20)22-8-2-3-9-22/h10-11,17,20,22,24H,1-9,12-16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYKKISNHBEOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN(CC2CCCN(C2)C3CCCC3)C(=O)C4=CNC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxamide

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